molecular formula C10H13NO4S B3087860 methyl 2-(N-methyl-N-phenylsulfamoyl)acetate CAS No. 117765-67-0

methyl 2-(N-methyl-N-phenylsulfamoyl)acetate

Cat. No.: B3087860
CAS No.: 117765-67-0
M. Wt: 243.28 g/mol
InChI Key: ISBNXFKJCNZPLM-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is known for its unique structure, which includes a sulfamoyl group attached to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

methyl 2-[methyl(phenyl)sulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(9-6-4-3-5-7-9)16(13,14)8-10(12)15-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBNXFKJCNZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate can be synthesized through a reaction between N-methylaniline and methyl 2-(chlorosulfonyl)acetate. The reaction is typically carried out in dichloromethane (DCM) at 0°C. The process involves the dropwise addition of methyl 2-(chlorosulfonyl)acetate to a solution of N-methylaniline in DCM .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfamoyl acetates, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Similar compounds have shown promise in anticancer research. For instance, studies have indicated that sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating IC50 values as low as 5-10 nM . This suggests that this compound could potentially possess similar properties.

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

  • Synthesis of Sulfonamides : this compound can be utilized in the synthesis of various sulfonamide derivatives, which are important in pharmaceuticals . The sulfonamide group enhances the solubility and bioavailability of drugs.

Agrochemicals

Research indicates that compounds with similar structures are being explored for use in agrochemicals, particularly as herbicides or pesticides due to their ability to interact with biological systems effectively.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionExample Compounds/Studies
Medicinal ChemistryPotential anticancer agents; disrupt microtubule formation(E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide
Synthetic Organic ChemistryBuilding blocks for drug synthesis; formation of sulfonamide derivativesVarious sulfonamide synthesis methods
AgrochemicalsPotential use as herbicides or pesticidesStudies on similar sulfonamide compounds

Case Study 1: Anticancer Research

In a study evaluating the anticancer properties of sulfonamide derivatives, researchers synthesized a series of compounds including this compound analogs. These compounds were tested against several cancer cell lines, showing significant cytotoxicity and potential for further development into therapeutic agents .

Case Study 2: Synthesis of Sulfonamide Derivatives

A research project focused on optimizing the synthesis of sulfonamide compounds used this compound as a key intermediate. The study highlighted the efficiency of this compound in producing derivatives with enhanced biological activity and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate involves its interaction with various molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chlorosulfonyl)acetate: A precursor in the synthesis of methyl 2-(N-methyl-N-phenylsulfamoyl)acetate.

    N-methylaniline: Another precursor used in the synthesis process.

    Sulfamoyl Acetates: Compounds with similar structures and functional groups.

Uniqueness

Its ability to participate in various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields .

Biological Activity

Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound contains a sulfamoyl group which can engage in hydrogen bonding and electrostatic interactions with various biological molecules. This structural feature plays a crucial role in its biological activity, influencing its interaction with molecular targets within cells .

The compound's mechanism of action primarily involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfamoyl moiety facilitates these interactions, which can modulate enzyme activities or alter cellular signaling pathways. For instance, it has been noted that the compound can act as a histone deacetylase (HDAC) inhibitor, which is significant for therapies targeting cancer and other diseases .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It may induce apoptosis through mechanisms involving reactive oxygen species (ROS) production and caspase activation .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role .
  • Cell Cycle Modulation : By affecting histone acetylation, it may influence cell cycle progression and gene expression related to cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, demonstrating significant apoptosis induction. The use of Annexin V-FITC/PI staining indicated early and late phases of apoptosis upon treatment with the compound at varying concentrations .
  • Enzymatic Activity :
    • Research highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. For instance, it was shown to affect histone acetylation patterns, leading to altered expression of genes associated with tumor growth .
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that the compound can increase intracellular ROS levels, contributing to its pro-apoptotic effects. Western blot analyses confirmed increased expression of caspase-3, indicating activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits histone deacetylase activity
Cell Cycle ModulationAlters gene expression impacting cell proliferation

Q & A

Q. What experimental methods are recommended for synthesizing methyl 2-(N-methyl-N-phenylsulfamoyl)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing sulfonamide derivatives (e.g., N-methyl-N-phenylsulfonamide) with methyl chloroacetate in anhydrous solvents like dichloromethane or THF under nitrogen atmosphere is a common approach . Optimization involves:
  • Temperature control : Maintain reflux conditions (60–80°C) to ensure complete reaction while avoiding side products.
  • Molar ratios : Use a 10–20% excess of methyl chloroacetate to drive the reaction to completion.
  • Purification : Recrystallize the product from ethanol or ethyl acetate to remove unreacted starting materials .
    Yield improvements can be tracked via TLC or HPLC, with typical yields ranging from 65–85% depending on solvent polarity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the presence of sulfonamide (S=O asymmetric/symmetric stretches at 1150–1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) groups .
  • NMR : Use ¹H and ¹³C NMR to verify methyl groups (δ 3.0–3.5 ppm for N–CH₃) and aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯O hydrogen bonds stabilize the sulfonamide moiety, while intermolecular interactions influence polymorphism .

Q. How can researchers assess the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Conduct hydrolysis studies in buffered solutions (pH 2–12) at 25–40°C. Monitor ester hydrolysis via:
  • UV-Vis spectroscopy : Track absorbance changes at 260–280 nm (ester degradation products).
  • LC-MS : Identify hydrolyzed fragments (e.g., free carboxylic acid or sulfonamide derivatives).
    Adjust pH to stabilize the ester group; acidic conditions (pH < 5) typically slow hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for sulfonamide-acetate derivatives?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model:
  • Reaction intermediates : Map energy profiles for nucleophilic attack on the sulfonamide nitrogen.
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions.
    Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How to resolve contradictions in hydrogen-bonding patterns observed in XRD studies of sulfonamide derivatives?

  • Methodological Answer : Analyze crystal structures for torsional angles and intermolecular interactions. For example:
  • Compare C–S–N–C torsion angles (e.g., -67.0° in methyl derivatives vs. -71.1° in dichloroacetamide analogs) to identify steric or electronic effects .
  • Use Mercury software to visualize hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯Cl interactions) .
    Conflicting data may arise from solvent polarity or crystallization kinetics; replicate experiments under controlled humidity .

Q. What strategies are effective for studying the compound’s potential as a protease inhibitor in drug design?

  • Methodological Answer :
  • Molecular docking : Dock the compound into protease active sites (e.g., HIV-1 protease) using AutoDock Vina. Focus on sulfonamide interactions with catalytic aspartate residues.
  • Enzyme assays : Measure IC₅₀ values via fluorogenic substrates (e.g., FRET-based assays).
  • SAR studies : Modify the methyl or phenyl groups to enhance binding affinity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(N-methyl-N-phenylsulfamoyl)acetate
Reactant of Route 2
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methyl 2-(N-methyl-N-phenylsulfamoyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.